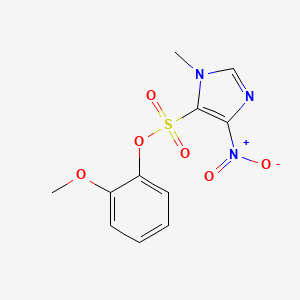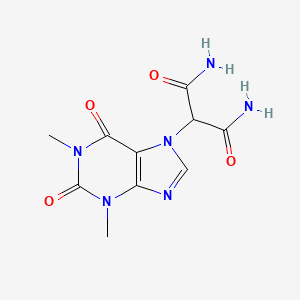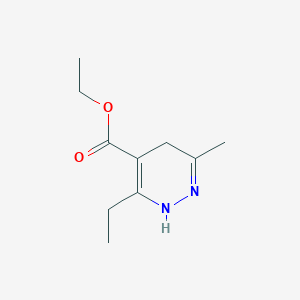
3,6,8-Trichlorophenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,8-Trichlorophenanthridine is a chlorinated derivative of phenanthridine, a nitrogen-containing heterocyclic compound Phenanthridine and its derivatives are known for their applications in various fields, including medicinal chemistry, due to their ability to intercalate with DNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Trichlorophenanthridine typically involves the chlorination of phenanthridine. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Another approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. This method offers better control over the reaction conditions and can be performed at lower temperatures, reducing the risk of over-chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems for monitoring and adjusting reaction conditions is crucial for optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,6,8-Trichlorophenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or completely dechlorinated phenanthridine.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Less chlorinated phenanthridine or phenanthridine.
Substitution: Hydroxylated or aminated phenanthridine derivatives.
Aplicaciones Científicas De Investigación
3,6,8-Trichlorophenanthridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with DNA and its role as a DNA-binding agent.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA and disrupt cellular processes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3,6,8-Trichlorophenanthridine primarily involves its ability to intercalate with DNA. The chlorine atoms enhance the compound’s binding affinity to DNA, allowing it to insert between base pairs. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound may also generate reactive oxygen species (ROS) upon binding to DNA, leading to oxidative damage and cell death.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthridine: The parent compound, known for its DNA-binding properties.
3,6-Dichlorophenanthridine: A less chlorinated derivative with similar but less potent biological activity.
8-Chlorophenanthridine: A mono-chlorinated derivative with distinct chemical reactivity.
Uniqueness
3,6,8-Trichlorophenanthridine is unique due to the presence of three chlorine atoms, which significantly enhance its chemical reactivity and biological activity compared to its less chlorinated counterparts. The specific pattern of chlorination at positions 3, 6, and 8 provides a unique set of properties that make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
33692-80-7 |
|---|---|
Fórmula molecular |
C13H6Cl3N |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
3,6,8-trichlorophenanthridine |
InChI |
InChI=1S/C13H6Cl3N/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6H |
Clave InChI |
UJQGPWINWXPXCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


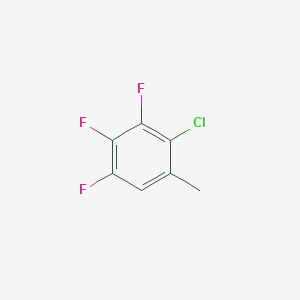
![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate](/img/structure/B14012992.png)
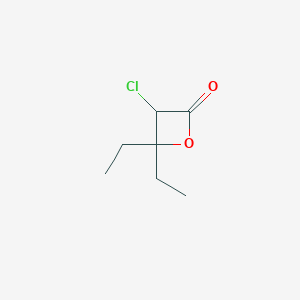
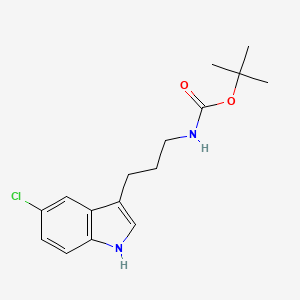
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)





